

Application Notes and Protocols: Ru-(R,R)-Ms-DENEB Catalyzed Dynamic Kinetic Resolution

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Compound of Interest

Compound Name: **Ru-(R,R)-Ms-DENEB**

Cat. No.: **B6591323**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ruthenium catalyst, **Ru-(R,R)-Ms-DENEB**, in dynamic kinetic resolution (DKR). These protocols are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the efficient production of enantiomerically pure compounds.

Introduction to Ru-(R,R)-Ms-DENEB in Dynamic Kinetic Resolution

Ru-(R,R)-Ms-DENEB is a highly efficient and selective oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.^[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, while "Ms" indicates the methanesulfonamidato group. This catalyst is particularly renowned for its application in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of ketones, consistently delivering high enantiomeric excess (ee) for a broad range of substrates.^{[1][2]}

Dynamic kinetic resolution (DKR) is a powerful technique to overcome the inherent 50% yield limitation of conventional kinetic resolution. In a DKR process, a racemic starting material is converted into a single enantiomer of the product with a theoretical yield of up to 100%. This is achieved by combining a rapid in situ racemization of the starting material with a highly enantioselective reaction.

In the context of producing chiral alcohols, a chemoenzymatic DKR approach is often employed. This involves the use of a metal catalyst, such as a ruthenium complex, to racemize a racemic secondary alcohol, while an enzyme, typically a lipase, selectively acylates one of the enantiomers. **Ru-(R,R)-Ms-DNEB** and its analogues have proven to be effective racemization catalysts in related DKR processes, particularly in the asymmetric reduction of prochiral ketones bearing an adjacent stereocenter.^{[1][3]}

Applications in Chiral Synthesis

The primary application of **Ru-(R,R)-Ms-DNEB** in DKR is in the asymmetric synthesis of chiral alcohols, which are valuable intermediates for pharmaceuticals and other fine chemicals.^[1] A notable application is in the synthesis of drug candidates where precise control of stereochemistry is crucial for efficacy and safety. For instance, the closely related catalyst, (R,R)-Ts-DNEB, was successfully employed in the DKR of a racemic aminoketone for the synthesis of the long-acting DPP-4 inhibitor, Omarigliptin.^[3] This highlights the industrial relevance and robustness of DNEB-type catalysts in complex synthetic routes.

Data Presentation: Performance of DNEB-type Catalysts in DKR

The following table summarizes the performance of DNEB-type catalysts in representative dynamic kinetic resolution applications.

Substrate	Catalyst	Catalyst Loading (mol%)	Product	Yield (%)	Diastereomeric Ratio (dr)	Enantioselective Excess (ee) (%)
rac- aminoketo ne for Omariglipti n	RuCl[(R,R)- -Ts- DENEB]	0.1	anti- aminoalcohol	93	24:1	>99
α -amido- β - keto ester for Ceramide	oxo- tethered Ru complex	Not specified	key ceramide intermediate	Not specified	High	High

Experimental Protocols

While specific protocols for the chemoenzymatic DKR of secondary alcohols using **Ru-(R,R)-Ms-DENEB** are not extensively detailed in publicly available literature, a general protocol can be adapted from established procedures for other ruthenium-based racemization catalysts in combination with a lipase. The following is a representative protocol. Researchers should optimize conditions for their specific substrate.

Protocol 1: General Procedure for Chemoenzymatic DKR of a Secondary Alcohol

This protocol describes a typical setup for the dynamic kinetic resolution of a racemic secondary alcohol using a ruthenium catalyst for racemization and a lipase for enantioselective acylation.

Materials:

- Racemic secondary alcohol (e.g., 1-phenylethanol)
- **Ru-(R,R)-Ms-DENEB** or other suitable ruthenium racemization catalyst

- Immobilized Lipase (e.g., Novozym 435 - *Candida antarctica* Lipase B)
- Acyl donor (e.g., isopropyl acetate, vinyl acetate)
- Anhydrous solvent (e.g., toluene, THF)
- Mild base (e.g., anhydrous sodium carbonate or potassium carbonate)
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.5-2 mol%) and the immobilized lipase (e.g., 20-50 mg per 1 mmol of substrate).
- Add a mild base such as anhydrous sodium carbonate (1-2 equivalents).
- Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution of the alcohol).
- Add the racemic secondary alcohol (1 equivalent).
- Add the acyl donor (1.5-3 equivalents).
- Stir the reaction mixture at a controlled temperature (e.g., room temperature to 70 °C).
- Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC with a chiral column) to determine the conversion and the enantiomeric excess of the product.
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the immobilized enzyme and the base.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting chiral acetate by column chromatography on silica gel.

Visualizations

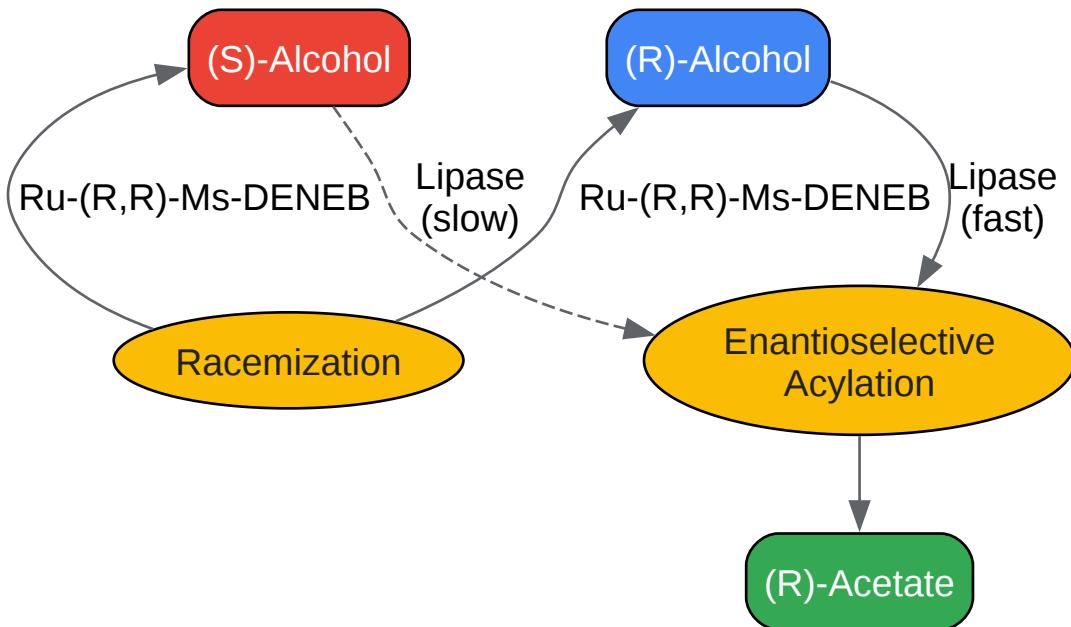
Diagram 1: Chemoenzymatic Dynamic Kinetic Resolution Workflow



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Caption: A typical experimental workflow for chemoenzymatic DKR.

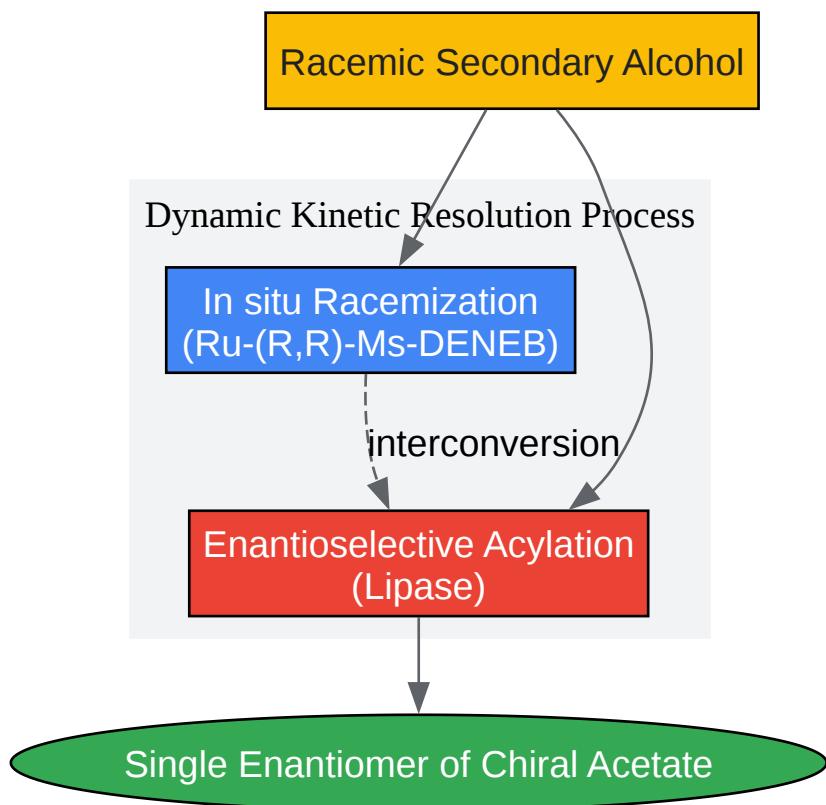
Diagram 2: Signaling Pathway of Chemoenzymatic DKR



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Caption: Mechanism of chemoenzymatic dynamic kinetic resolution.

Diagram 3: Logical Relationship in DKR



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Caption: Logical flow of a successful DKR process.

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